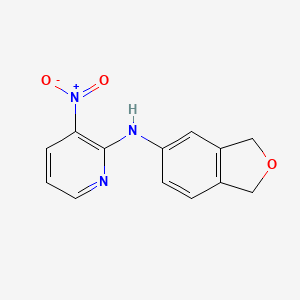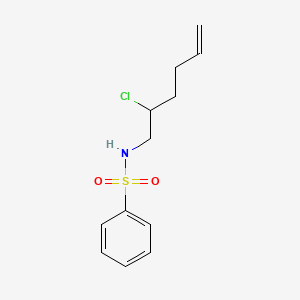
N-(2-Chlorohex-5-EN-1-YL)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a 2-chlorohex-5-en-1-yl chain. Benzenesulfonamides are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chlorohex-5-en-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The double bond in the hexenyl chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of N-(2-azidohex-5-en-1-yl)benzenesulfonamide or N-(2-thiocyanatohex-5-en-1-yl)benzenesulfonamide.
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of N-(2-chlorohexyl)benzenesulfonamide.
Scientific Research Applications
N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Acts as a precursor for the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can have therapeutic effects, such as reducing intraocular pressure in glaucoma patients.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of the 2-chlorohex-5-en-1-yl chain.
Benzenesulfonanilide: Contains a phenyl group attached to the sulfonamide nitrogen instead of the 2-chlorohex-5-en-1-yl chain.
Uniqueness
N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide is unique due to the presence of the 2-chlorohex-5-en-1-yl chain, which imparts distinct chemical reactivity and biological activity compared to other benzenesulfonamides. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
62035-82-9 |
|---|---|
Molecular Formula |
C12H16ClNO2S |
Molecular Weight |
273.78 g/mol |
IUPAC Name |
N-(2-chlorohex-5-enyl)benzenesulfonamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-2-3-7-11(13)10-14-17(15,16)12-8-5-4-6-9-12/h2,4-6,8-9,11,14H,1,3,7,10H2 |
InChI Key |
MCVMEEJLIWMZSP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(CNS(=O)(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate](/img/structure/B14563219.png)
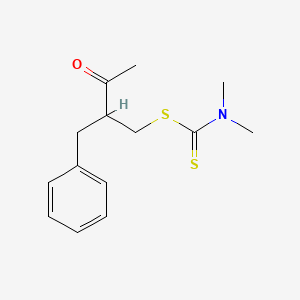
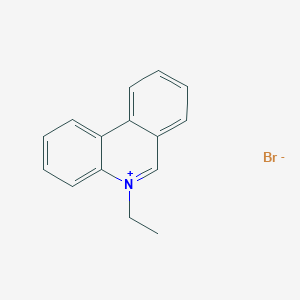
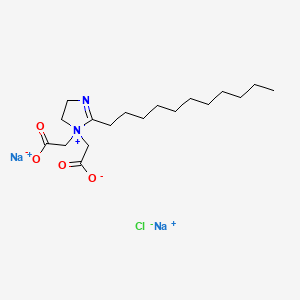
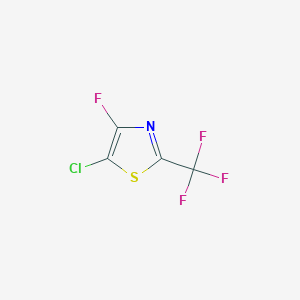
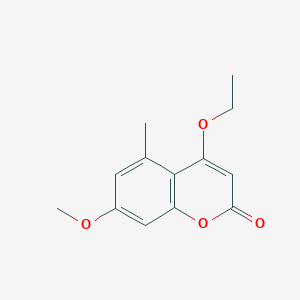
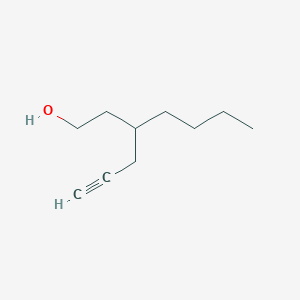
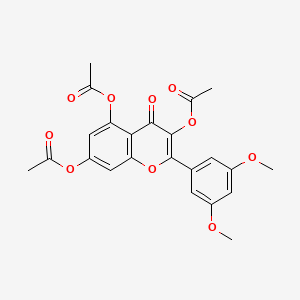
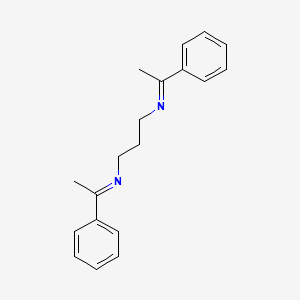

![1,1'-[3-(Diphenylmethylidene)penta-1,4-diyne-1,5-diyl]dibenzene](/img/structure/B14563273.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide](/img/structure/B14563275.png)
![2,2'-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14563278.png)
